Methyl gamma-linolenate

Description

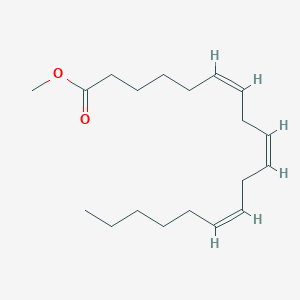

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRWATCOFCPIBM-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344802 | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-32-2 | |

| Record name | Methyl gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl Gamma-Linolenate: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488) (MGLA), the methyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid of significant interest in various scientific and industrial fields. As an omega-6 fatty acid derivative, it serves as a crucial precursor to biologically active molecules and exhibits a range of pharmacological effects. This technical guide provides an in-depth overview of the core chemical properties of MGLA, detailed experimental protocols for their determination, and a visual representation of its key biological signaling pathways. All quantitative data is summarized for clarity, and methodologies are presented to facilitate replication and further research.

Core Chemical Properties

The fundamental chemical and physical properties of methyl gamma-linolenate are summarized in the table below. These properties are critical for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₂O₂ | [1][2] |

| Molecular Weight | 292.46 g/mol | [1][3] |

| CAS Number | 16326-32-2 | [1][2] |

| Appearance | Liquid | [1][4] |

| Boiling Point | 162 °C at 0.5 mmHg385.4 °C at 760 mmHg | [4][5] |

| Density | 0.895 - 0.9019 g/cm³ | [1][2][5] |

| Refractive Index | n20/D 1.476 | [1][4][5] |

| Solubility | Soluble in DMSO and dimethyl formamide (B127407) (≤100 mg/mL). Insoluble in water. | [2][5] |

| Storage Temperature | -20°C | [4][5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques for fatty acid methyl esters.

Determination of Boiling Point by Gas Chromatography

Principle: This method utilizes gas chromatography (GC) to determine the boiling point distribution of fatty acid methyl esters (FAMEs). The elution of components is directly related to their boiling points under the specified chromatographic conditions. A non-polar capillary column is used to separate the FAMEs in order of increasing boiling point.

Apparatus:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Non-polar open tubular (capillary) GC column

-

Autosampler or manual injection system

-

Data acquisition and processing software

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., carbon disulfide).

-

Instrument Setup:

-

Set the injector and detector temperatures appropriately (e.g., 250°C and 300°C, respectively).

-

Program the column oven temperature with a linear ramp to achieve separation by boiling point. A typical program might start at a low temperature and ramp up to a final temperature that ensures elution of all components.

-

Set the carrier gas flow rate (e.g., helium or hydrogen) to an optimal velocity for the column dimensions.

-

-

Calibration: Inject a calibration mixture of n-paraffins with known boiling points to establish a retention time versus boiling point curve.

-

Analysis: Inject the prepared sample solution into the GC system.

-

Data Analysis: Record the chromatogram and identify the retention time of the this compound peak. Use the calibration curve to determine the corresponding boiling point.

Determination of Density

Principle: The density of a liquid can be accurately determined using a digital density meter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

Apparatus:

-

Digital density meter with temperature control

-

Syringes for sample injection

-

Cleaning solvents (e.g., ethanol, acetone)

Procedure:

-

Calibration: Calibrate the density meter using deionized water and dry air at a specified temperature (e.g., 20°C).

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and at the desired measurement temperature.

-

Measurement: Inject the sample into the U-tube of the density meter.

-

Reading: Allow the reading to stabilize and record the density value.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before the next measurement.

Determination of Solubility by the Shake-Flask Method

Principle: The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent. It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) for concentration measurement

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., dimethyl sulfoxide, water) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Centrifuge the vial to separate the excess undissolved solute from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve. The resulting concentration represents the solubility of this compound in that solvent at the specified temperature.

Biological Signaling Pathways

This compound, primarily through its conversion to gamma-linolenic acid (GLA), is involved in several key biological signaling pathways. The following diagrams illustrate its roles in inducing apoptosis in cancer cells and in the antagonism of the leukotriene B4 receptor, a key mediator of inflammation.

Caption: Apoptosis induction pathway of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. Gamma-linolenic acid induces apoptosis and lipid peroxidation in human chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kaycantest.com [kaycantest.com]

An In-depth Technical Guide to the Physical Characteristics of Methyl Gamma-Linolenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methyl gamma-linolenate (B1238488). The information is presented to support research, development, and application of this compound in various scientific fields. This document includes a summary of its quantitative physical data, detailed experimental protocols for the determination of these properties, and a visualization of its mechanism of action as a leukotriene B4 receptor antagonist.

Data Presentation: Physical and Chemical Properties of Methyl Gamma-Linolenate

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for its fundamental characteristics.

| Property | Value |

| Molecular Formula | C₁₉H₃₂O₂ |

| Molecular Weight | 292.46 g/mol [1] |

| Appearance | Liquid |

| Density | Approximately 0.9019 g/cm³ |

| Boiling Point | 162 °C at 0.5 mmHg |

| Flash Point | 62.0 °C (closed cup) |

| Refractive Index | n20/D 1.476 (lit.) |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF)[2]. Insoluble in water. |

| Storage Temperature | -20°C |

| CAS Number | 16326-32-2 |

Experimental Protocols

This section details the methodologies for determining the key physical properties of fatty acid methyl esters (FAMEs) like this compound. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point by Gas Chromatography

The boiling point of fatty acid methyl esters can be determined using gas chromatography (GC) by comparing their retention times to those of a series of n-alkane standards with known boiling points.[3]

Apparatus:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

A non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm).

-

Data acquisition and processing software.

Procedure:

-

Calibration:

-

Prepare a calibration mixture containing a series of n-alkanes with a range of boiling points that bracket the expected boiling point of the sample.

-

Inject the calibration mixture into the GC under optimized chromatographic conditions (e.g., oven temperature program, carrier gas flow rate).

-

Record the retention time for each n-alkane.

-

Create a calibration curve by plotting the boiling point of each n-alkane against its retention time.

-

-

Sample Analysis:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).

-

Inject the sample solution into the GC under the same conditions used for the calibration.

-

Record the retention time of the this compound peak.

-

-

Boiling Point Determination:

-

Using the calibration curve, determine the boiling point of this compound that corresponds to its measured retention time.

-

Determination of Density

The density of liquid FAMEs can be accurately measured using a digital density meter.[4]

Apparatus:

-

Digital density meter with temperature control.

-

Syringes for sample injection.

-

Degassed, bidistilled water for calibration.

Procedure:

-

Calibration:

-

Calibrate the density meter using degassed, bidistilled water at a known temperature. The measured value should be compared with the standard density of water at that temperature.

-

-

Sample Measurement:

-

Set the desired temperature for the measurement.

-

Inject the this compound sample into the measuring cell of the density meter, ensuring no air bubbles are present.

-

Allow the temperature to stabilize.

-

Record the density reading provided by the instrument.

-

Perform multiple measurements and calculate the average value to ensure accuracy.[4]

-

Determination of Solubility in Organic Solvents

A common method to determine the solubility of a lipid-like compound in an organic solvent is the shake-flask method followed by quantification.

Apparatus:

-

Glass vials with screw caps.

-

Shaker or vortex mixer.

-

Centrifuge.

-

Analytical balance.

-

A suitable analytical instrument for quantification, such as a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a glass vial.

-

-

Equilibration:

-

Tightly cap the vial and place it on a shaker or vortex it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to separate the undissolved solute from the saturated solution.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve on the GC or HPLC.

-

-

Solubility Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the specific solvent at that temperature.

-

Mechanism of Action: Leukotriene B4 Receptor Antagonism

This compound is known to act as a leukotriene B4 (LTB4) receptor antagonist.[5] LTB4 is a potent lipid mediator of inflammation that exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily BLT1 and BLT2.[6][7] The activation of these receptors on immune cells initiates a signaling cascade that leads to pro-inflammatory responses. By competitively blocking the binding of LTB4 to its receptors, this compound can inhibit these downstream signaling events, thereby exerting anti-inflammatory effects.[8][9]

The binding of LTB4 to its receptors, BLT1 and BLT2, activates heterotrimeric G-proteins, specifically those of the Gi and Gq families.[10] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

These initial signaling events lead to the activation of downstream mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), as well as the activation of the transcription factor NF-κB.[11] The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound, by acting as an antagonist at the LTB4 receptor, prevents the initiation of this entire cascade.

Caption: Antagonistic effect of this compound on the LTB4 signaling pathway.

References

- 1. 6,9,12-Octadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- | C19H32O2 | CID 6439889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene receptor - Wikipedia [en.wikipedia.org]

- 8. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Leukotriene B4 enhances the activity of nuclear factor-kappaB pathway through BLT1 and BLT2 receptors in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Gamma-Linolenate (CAS: 16326-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488), with the Chemical Abstracts Service (CAS) number 16326-32-2, is the methyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid.[1][2] This compound is of significant interest in various scientific and industrial fields, including nutritional science, pharmaceutical development, and analytical chemistry.[1] As a derivative of an essential fatty acid, it serves as a crucial precursor in the biosynthesis of eicosanoids, which are key signaling molecules involved in inflammation and cellular functions.[1][3] Furthermore, emerging research highlights its potential as an anti-inflammatory, anti-cancer, and apoptosis-inducing agent, making it a valuable subject for drug discovery and development.[2][4][5] This technical guide provides a comprehensive overview of methyl gamma-linolenate, including its physicochemical properties, biological activities, relevant experimental protocols, and key signaling pathways.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16326-32-2 | [1][4] |

| Molecular Formula | C19H32O2 | [1] |

| Molecular Weight | 292.46 g/mol | [6] |

| Appearance | Liquid | [1] |

| Density | 0.895 g/cm³ | [1][6] |

| Boiling Point | 385.4°C at 760 mmHg | [1] |

| Flash Point | 101.5°C | [1] |

| Refractive Index | n20/D 1.476 | [1] |

| Purity | ≥99% | [1] |

| Storage Temperature | -20°C | [6] |

| Solubility | Soluble in DMSO and dimethyl formamide (B127407) (≤100 mg/mL) | [6] |

Table 2: Spectral Data Summary for this compound

| Spectroscopic Technique | Key Characteristics/Observations | Reference(s) |

| Mass Spectrometry (MS) | Consistent with the molecular weight of 292.46 g/mol . | [5] |

| Infrared (IR) Spectroscopy | Data consistent with the structure of this compound. | [5] |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the olefinic protons, methyl ester protons, and aliphatic chain protons. | [5] |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Signals corresponding to the carbonyl carbon, olefinic carbons, and aliphatic carbons. | [5] |

Biological Activities and Signaling Pathways

This compound, primarily through its conversion to gamma-linolenic acid (GLA) and subsequently to dihomo-γ-linolenic acid (DGLA), exerts a range of biological effects. These are largely mediated by its role in the eicosanoid synthesis pathway and its influence on various signaling cascades.

Role in Eicosanoid Synthesis

This compound is a precursor to arachidonic acid, a key molecule in the synthesis of eicosanoids, which are involved in regulating inflammation and cellular functions.[1][3] DGLA, derived from GLA, is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of series 1 prostaglandins (B1171923) (e.g., PGE₁) and 15-series leukotrienes, which generally possess anti-inflammatory properties. This is in contrast to the series 2 prostaglandins and series 4 leukotrienes derived from arachidonic acid, which are predominantly pro-inflammatory.

Leukotriene B4 (LTB4) Receptor Antagonism

This compound and its parent compound, GLA, have been identified as weak antagonists of the leukotriene B4 (LTB4) receptor.[7] LTB4 is a potent pro-inflammatory chemoattractant for neutrophils. By antagonizing its receptor, this compound can potentially mitigate inflammatory responses.

Table 3: Biological Activity Data for this compound and Related Compounds

| Activity | Compound | Value | Cell Line/Model | Reference(s) |

| LTB4 Receptor Binding | γ-Linolenic Acid Methyl Ester | Ki = 1 µM | Porcine neutrophil membranes | [7] |

| In vivo Bronchoconstriction Inhibition | γ-Linolenic Acid Methyl Ester | 53% inhibition at 1 mg/kg | In vivo model of LTB4-induced bronchoconstriction | [2] |

| Cytotoxicity | This compound | Potent cytotoxic agent | Human lung carcinoma A-549 cell lines | [5] |

Apoptosis Induction in Cancer Cells

Studies have demonstrated that this compound can induce apoptosis in cancer cells.[5] One study highlighted its potent cytotoxic effect against human lung carcinoma A-549 cell lines.[5] While the precise molecular mechanism is still under investigation, it is suggested to be linked to the modulation of apoptotic signaling pathways.

Modulation of the LKB1-AMPK-mTOR Signaling Pathway

Gamma-linolenic acid has been shown to protect against lipid metabolism disorders by balancing autophagy and apoptosis through the LKB1-AMPK-mTOR pathway. Activation of AMP-activated protein kinase (AMPK) is a key cellular response to energy stress. This pathway is a critical regulator of cellular growth and metabolism, and its modulation by GLA suggests a potential therapeutic avenue for metabolic diseases and cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, analysis, and biological evaluation of this compound.

Isolation of this compound by Flash Chromatography

This protocol is adapted from a study that successfully isolated this compound from Spirulina platensis.[5]

-

Materials:

-

Lyophilized Spirulina platensis biomass

-

Methanol

-

Acetyl chloride

-

n-Hexane

-

Flash chromatography system (e.g., Isolera system)

-

Silica (B1680970) gel cartridges

-

Mobile phase: Hexane (B92381) and Acetone

-

-

Procedure:

-

Esterification: Reflux 50 g of lyophilized Spirulina platensis biomass with 800 mL of a methanol:acetyl chloride mixture (95:5, v/v) for 4 hours.

-

Extraction: After cooling, dilute the extract with water and extract three times with an equal volume of n-hexane.

-

Concentration: Combine the hexane extracts and concentrate under reduced pressure to obtain the crude fatty acid methyl esters (FAMEs).

-

Flash Chromatography:

-

Dissolve the crude FAMEs in a minimal amount of the mobile phase.

-

Load the sample onto a silica gel cartridge.

-

Elute with a suitable gradient of hexane and acetone. The specific gradient will depend on the system and should be optimized to achieve the best separation.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions containing this compound.

-

-

Purity Analysis: Analyze the collected fractions for purity using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the analysis of fatty acid methyl esters, which can be applied to this compound.

-

Materials:

-

This compound sample

-

Heptane (or other suitable solvent)

-

GC-MS instrument with a suitable capillary column (e.g., a polar column like DB-23)

-

Helium (carrier gas)

-

Internal standard (optional, for quantification)

-

-

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in heptane. If quantification is required, add a known amount of an internal standard.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Column Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at a rate of 4°C/minute.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Detector (MS): Operate in electron ionization (EI) mode. Scan a suitable mass range (e.g., m/z 50-500).

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Compare the mass spectrum with a library of known spectra for confirmation.

-

If an internal standard is used, quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

-

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol describes a method to assess the cytotoxic effects of this compound on A549 human lung carcinoma cells.

-

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

96-well cell culture plates

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Conclusion

This compound (CAS 16326-32-2) is a multifaceted compound with significant potential in both research and therapeutic applications. Its role as a precursor in the eicosanoid pathway, its ability to antagonize the LTB4 receptor, and its emerging role in modulating key signaling pathways like the AMPK pathway underscore its importance in the study of inflammation, metabolic disorders, and oncology. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this promising molecule. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate its preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of methyl gamma linolenate from Spirulina platensis using flash chromatography and its apoptosis inducing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. canvaxbiotech.com [canvaxbiotech.com]

- 7. creative-bioarray.com [creative-bioarray.com]

γ-Linolenic Acid Methyl Ester molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ-Linolenic Acid Methyl Ester (Methyl GLA), a significant omega-6 polyunsaturated fatty acid ester. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.

Core Compound Data: Physicochemical Properties

γ-Linolenic Acid Methyl Ester is the formal condensation product of γ-linolenic acid and methanol.[1] It is an esterified version of the free acid, making it less water-soluble but more suitable for inclusion in dietary supplements and formulations.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂O₂ | [2][5][6][7][8] |

| Molecular Weight | 292.46 g/mol | [2][5][6] |

| CAS Number | 16326-32-2 | [3][8] |

| Synonyms | Methyl GLA, Methyl γ-Linolenate | [3][8] |

| Appearance | Liquid | [9] |

| Density | ~0.90 g/cm³ | [2][9] |

| Boiling Point | 162 °C at 0.5 mm Hg | [2][9] |

| Flash Point | 62 °C | [9] |

| Refractive Index | n20/D 1.476 | [2][9] |

| Storage Temperature | -20°C | [9] |

| Solubility | Soluble in DMSO and Dimethyl Formamide (100 mg/ml) | [2][9] |

Experimental Protocols

Accurate and reproducible experimental methods are critical for the study of γ-Linolenic Acid Methyl Ester. The following sections detail standard protocols for its preparation via transesterification and its analysis by gas chromatography.

Synthesis: Base-Catalyzed Transesterification

This protocol describes the conversion of lipids containing γ-linolenic acid into its methyl ester form for analysis.

Materials:

-

Lipid-containing sample (e.g., borage oil, evening primrose oil)

-

2 M Methanolic Potassium Hydroxide (KOH)

-

Internal Standard (IS) solution (e.g., Methyl nonadecanoate (B1228766) in toluene)

-

Anhydrous Sodium Sulfate (B86663)

-

Vortex mixer

-

GC Vials

Procedure:

-

Accurately weigh approximately 100-200 mg of the oil sample into a reaction vial.[10]

-

Add a known quantity of the internal standard solution.[10]

-

Add 2 mL of heptane and 10 mL of toluene to dissolve the sample, then vortex thoroughly.[10]

-

For the base-catalyzed reaction, add 0.1 mL of 2 M methanolic KOH.[10]

-

Cap the vial securely and vortex the mixture vigorously for 5-10 minutes at room temperature.

-

Allow the mixture to stand for at least 30 minutes to ensure phase separation.[10]

-

Carefully transfer the upper organic layer, which contains the Fatty Acid Methyl Esters (FAMEs), to a clean GC vial.

-

Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

-

The sample is now ready for Gas Chromatography (GC) analysis.

Analysis: Gas Chromatography (GC)

This protocol outlines a standard method for the separation and quantification of γ-Linolenic Acid Methyl Ester using a Gas Chromatograph with a Flame Ionization Detector (FID).

Instrumentation:

-

Gas Chromatograph with a split/splitless injector and FID.[10]

-

Capillary Column: A polar column such as Omegawax® or BPX-70 is recommended for FAME analysis.[11]

GC Conditions:

| Parameter | Recommended Setting |

| Column | Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (Constant Flow) |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C |

| Oven Program | Initial: 70 °C for 2 minRamp: 5 °C/min to 240 °CHold: 5 min at 240 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Data Analysis:

-

Identify the γ-Linolenic Acid Methyl Ester peak by comparing its retention time with a known standard.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the concentration of γ-Linolenic Acid Methyl Ester in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Signaling Pathways

γ-Linolenic Acid (GLA) and its metabolites, including Dihomo-γ-linolenic acid (DGLA), are bioactive lipids that modulate key signaling pathways involved in inflammation and cellular metabolism.

Metabolic Conversion of γ-Linolenic Acid

GLA is metabolized into DGLA, which is a precursor to anti-inflammatory eicosanoids like prostaglandin (B15479496) E₁ (PGE₁) and 15-HETrE. This pathway is crucial for the anti-inflammatory effects attributed to GLA.[12][13]

Inhibition of Pro-inflammatory Pathways

GLA has been shown to inhibit inflammatory responses by targeting key transcription factors NF-κB and AP-1. It can suppress the activation of these pathways, which are responsible for transcribing pro-inflammatory genes like iNOS and COX-2.[14]

Regulation of Lipid Metabolism via LKB1-AMPK-mTOR Pathway

In the context of metabolic disorders like nonalcoholic fatty liver disease (NAFLD), GLA has been observed to protect cells from lipid metabolism disorders. It achieves this by balancing autophagy and apoptosis through the activation of the LKB1-AMPK-mTOR signaling pathway.[15][16]

References

- 1. 6,9,12-Octadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- | C19H32O2 | CID 6439889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GAMMA-LINOLENIC ACID METHYL ESTER | 16326-32-2 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. γ-Linolenic acid, methyl ester [webbook.nist.gov]

- 7. γ-Linolenic acid, methyl ester [webbook.nist.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. lookchem.com [lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl (Z,Z,Z)-6,9,12-octadecatrienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z,Z,Z)-6,9,12-octadecatrienoate, also known as methyl gamma-linolenate, is a polyunsaturated fatty acid methyl ester of significant interest in various scientific fields. It is the methyl ester of gamma-linolenic acid (GLA), an omega-6 fatty acid. This document provides a comprehensive technical overview of its structure, properties, synthesis, and biological activities, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

The chemical structure of Methyl (Z,Z,Z)-6,9,12-octadecatrienoate is characterized by an 18-carbon chain with three cis double bonds at the 6th, 9th, and 12th positions, and a methyl ester group at the C-1 position.

Caption: Chemical structure of Methyl (Z,Z,Z)-6,9,12-octadecatrienoate.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

| Synonyms | This compound, GLA methyl ester, Methyl (all-cis)-6,9,12-octadecatrienoate |

| CAS Number | 16326-32-2 |

| Molecular Formula | C₁₉H₃₂O₂ |

| Molecular Weight | 292.46 g/mol |

| InChI Key | JFRWATCOFCPIBM-JPFHKJGASA-N |

| SMILES | CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC |

Physicochemical Properties

A summary of the key physicochemical properties of Methyl (Z,Z,Z)-6,9,12-octadecatrienoate is presented in Table 2. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Conditions |

| Physical State | Liquid | Room Temperature |

| Boiling Point | 162 °C | 0.5 mmHg |

| Refractive Index | n20/D 1.476 | 20 °C |

| Flash Point | 62.0 °C | Closed cup |

| XLogP3-AA | 6.2 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 14 | Computed |

Experimental Protocols

Synthesis

A common method for the synthesis of Methyl (Z,Z,Z)-6,9,12-octadecatrienoate is through the esterification of gamma-linolenic acid. The following is a generalized protocol.

Protocol: Acid-Catalyzed Esterification of Gamma-Linolenic Acid

-

Dissolution: Dissolve gamma-linolenic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the methyl ester into a nonpolar organic solvent like hexane (B92381) or diethyl ether.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude Methyl (Z,Z,Z)-6,9,12-octadecatrienoate.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.

Biological Sources of Methyl Gamma-Linolenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl gamma-linolenate (B1238488), the methyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid of significant interest in the pharmaceutical and nutraceutical industries. Its biological activities, including anti-inflammatory and potential anti-cancer properties, have driven research into its natural sources and efficient extraction methodologies. This technical guide provides an in-depth overview of the primary biological sources of methyl gamma-linolenate, detailing the quantitative yields, biosynthetic pathways, and comprehensive experimental protocols for its extraction and analysis.

Introduction

Gamma-linolenic acid (GLA; 18:3, n-6) is a naturally occurring omega-6 fatty acid that serves as a precursor to various bioactive molecules. Its methyl ester, this compound, is often utilized in research and development due to its stability and ease of analysis. The primary biological sources of GLA, and by extension this compound, include a select group of microorganisms, plants, and algae. This document serves as a comprehensive resource for professionals seeking to understand and harness these biological systems for the production and analysis of this compound.

Primary Biological Sources

The production of gamma-linolenic acid is not widespread in nature, being confined to specific organisms that possess the necessary desaturase enzymes. The subsequent esterification to this compound can occur naturally or be achieved through chemical or enzymatic processes post-extraction.

Microorganisms

Certain species of fungi and microalgae are prominent producers of GLA.

-

Fungi: Several fungal species, particularly from the Zygomycetes class, are known to accumulate significant quantities of GLA. Notably, Actinomucor elegans and Umbelopsis isabellina have been identified as high-yield producers.[1][2] Overexpression of the delta-6 desaturase gene in Mucor circinelloides has been shown to significantly increase GLA production.

-

Microalgae: The cyanobacterium Spirulina platensis (Arthrospira platensis) is a well-documented and commercially utilized source of GLA.[3][4] It is a rich source of various nutrients and has been extensively studied for its health benefits.

Plants

A limited number of higher plants are known to produce seeds rich in GLA.

-

Borage (Borago officinalis): The seeds of the borage plant are one of the most concentrated natural sources of GLA.[5][6][7] Borage seed oil typically contains a high percentage of GLA, making it a valuable commercial source.[5][6][7]

-

Evening Primrose (Oenothera biennis): Evening primrose oil is another well-known source of GLA, although generally at lower concentrations than borage oil.

-

Blackcurrant (Ribes nigrum): The seeds of blackcurrant also contain GLA, contributing to the oil's nutritional profile.

Quantitative Data on Gamma-Linolenic Acid Content

The following tables summarize the quantitative data for GLA content in various biological sources. It is important to note that the yield of this compound is directly related to the GLA content of the source material. One study reported a high yield of 71% w/w of isolated this compound from Spirulina platensis using flash chromatography.[3][8]

| Microorganism | Gamma-Linolenic Acid (GLA) Yield | Reference |

| Actinomucor elegans CCF 3218 | 251 mg/L | [1] |

| Umbelopsis isabellina CCF 2412 | 217 mg/L | [1] |

| Spirulina platensis | 4.07-22.51% of total fatty acids | [9] |

| Plant Seed Oil | Gamma-Linolenic Acid (GLA) Content (% of total fatty acids) | Reference |

| Borage (Borago officinalis) | 17.9 - 25% | [6][10] |

| Evening Primrose (Oenothera biennis) | 8 - 14% | |

| Blackcurrant (Ribes nigrum) | 15 - 20% |

Biosynthesis of Gamma-Linolenic Acid

The biosynthesis of gamma-linolenic acid from linoleic acid is a critical step in the metabolic pathway of omega-6 fatty acids. This conversion is catalyzed by the enzyme delta-6 desaturase.

Caption: Biosynthesis of this compound.

Experimental Protocols

Extraction and Esterification of Fatty Acids to Methyl Esters

This protocol outlines a general method for the extraction of total lipids and their subsequent conversion to fatty acid methyl esters (FAMEs), including this compound.

Materials:

-

Lyophilized biological material (e.g., Spirulina platensis powder, ground borage seeds)

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

2M methanolic HCl (prepared by adding acetyl chloride to methanol)

-

Saturated NaCl solution

-

Internal standard (e.g., heptadecanoic acid methyl ester)

Procedure:

-

Lipid Extraction (Bligh and Dyer Method):

-

Homogenize 1 g of the lyophilized sample with 10 mL of chloroform and 20 mL of methanol.

-

Add 10 mL of chloroform and blend for 2 minutes.

-

Add 10 mL of 0.9% NaCl solution and blend for 30 seconds.

-

Centrifuge the mixture to separate the layers.

-

Collect the lower chloroform layer containing the lipids.

-

Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

-

-

Transesterification to FAMEs:

-

To the dried lipid extract, add 2 mL of 2M methanolic HCl.

-

Add a known amount of internal standard.

-

Heat the mixture at 80°C for 1 hour in a sealed tube.

-

Cool the tube to room temperature.

-

Add 2 mL of hexane and 2 mL of saturated NaCl solution and vortex thoroughly.

-

Centrifuge to separate the layers.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.

-

Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters

This protocol provides a general framework for the analysis of FAMEs by gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for FAME analysis (e.g., DB-23, FAMEWAX).

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp to 200°C at 10°C/min, hold for 5 min.

-

Ramp to 240°C at 5°C/min, hold for 10 min.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard.

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This technical guide has provided a detailed overview of the primary biological sources of this compound, with a focus on quantitative data, biosynthetic pathways, and practical experimental protocols. For researchers and professionals in drug development, understanding these fundamental aspects is crucial for the efficient sourcing, production, and analysis of this valuable bioactive compound. The provided methodologies and data serve as a foundational resource for further research and application in the pharmaceutical and nutraceutical fields.

References

- 1. Biosynthesis of gamma-linolenic acid and beta-carotene by Zygomycetes fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Isolation of methyl gamma linolenate from Spirulina platensis using flash chromatography and its apoptosis inducing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipid Fatty Acid Profile of Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Borage seed oil - Wikipedia [en.wikipedia.org]

- 6. bioriginal.nl [bioriginal.nl]

- 7. townsendletter.com [townsendletter.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Methyl Gamma-Linolenate Omega-6 Fatty Acid Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The omega-6 fatty acid metabolic pathway, starting from the essential fatty acid linoleic acid, plays a critical role in numerous physiological and pathological processes. This pathway generates a cascade of bioactive lipid mediators that are pivotal in inflammation, immune responses, and cell signaling. A key branch of this pathway involves the formation of gamma-linolenic acid (GLA) and its subsequent metabolites. This technical guide provides a comprehensive overview of the core aspects of the methyl gamma-linolenate (B1238488) omega-6 fatty acid pathway, with a focus on its enzymatic steps, regulatory mechanisms, and the functional roles of its products. This document is intended for researchers, scientists, and professionals in drug development who are engaged in studying lipid metabolism and its implications for human health and disease.

The Omega-6 Fatty Acid Metabolic Pathway

The conversion of linoleic acid into various bioactive molecules is a multi-step process involving a series of desaturation and elongation enzymes. Humans cannot synthesize linoleic acid and must obtain it from dietary sources, making it an essential fatty acid. Once consumed, linoleic acid is metabolized into longer and more unsaturated fatty acids.

The initial and rate-limiting step in this pathway is the conversion of linoleic acid (LA, 18:2n-6) to gamma-linolenic acid (GLA, 18:3n-6). This reaction is catalyzed by the enzyme delta-6-desaturase (D6D) , encoded by the FADS2 gene. GLA is then rapidly elongated by elongase 5 (ELOVL5) to form dihomo-gamma-linolenic acid (DGLA, 20:3n-6). DGLA is a crucial branch-point in the pathway. It can be further metabolized by two primary routes:

-

Conversion to Arachidonic Acid (AA): DGLA can be desaturated by delta-5-desaturase (D5D) , encoded by the FADS1 gene, to produce arachidonic acid (AA, 20:4n-6). AA is a precursor to a wide range of pro-inflammatory eicosanoids.

-

Conversion to Anti-inflammatory Mediators: DGLA can also be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of anti-inflammatory and vasodilatory molecules.

dot

Figure 1: Core Omega-6 Fatty Acid Metabolic Pathway.

Quantitative Data on Enzyme Kinetics and Fatty Acid Composition

The efficiency of the omega-6 pathway is determined by the kinetic properties of its enzymes and is reflected in the fatty acid composition of tissues.

Table 1: Kinetic Parameters of Key Desaturases in the Omega-6 Pathway

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue | Reference |

| Delta-6-Desaturase | Linoleic Acid (18:2n-6) | 1.5 - 6.5 | 0.63 - 7.5 | Rat/Human Liver Microsomes | [1][2] |

| Delta-5-Desaturase | Dihomo-gamma-Linolenic Acid (20:3n-6) | 3.9 | 9.1 | Human Fetal Liver Microsomes | [1] |

Note: Km and Vmax values can vary depending on the experimental conditions, including the species, tissue, and assay methodology.

Table 2: Representative Fatty Acid Composition (% of Total Fatty Acids) in Human Tissues with Varying Dietary Omega-6 Intake

| Fatty Acid | Standard Western Diet | High Omega-6 Diet | Reference |

| Linoleic Acid (18:2n-6) | 15-25 | 25-35 | [3][4] |

| gamma-Linolenic Acid (18:3n-6) | <0.5 | 0.5-1.5 | [3][4] |

| Dihomo-gamma-Linolenic Acid (20:3n-6) | 1-2 | 2-4 | [3][4] |

| Arachidonic Acid (20:4n-6) | 8-12 | 10-15 | [3][4] |

Hormonal and Dietary Regulation of the Omega-6 Pathway

The activity of the key enzymes in the omega-6 pathway is tightly regulated by hormonal and dietary factors.

-

Insulin (B600854): Insulin is a potent activator of both delta-6 and delta-5 desaturases. It enhances the gene expression of these enzymes, thereby promoting the conversion of linoleic acid to its downstream metabolites. In conditions of insulin resistance, the activity of these desaturases can be impaired.[5]

-

Glucagon and Epinephrine: These hormones, which signal through cyclic AMP (cAMP), generally have an inhibitory effect on desaturase activity.

-

Dietary Fats: The intake of dietary fats significantly influences the pathway. High intake of linoleic acid can lead to increased production of its metabolites. Conversely, omega-3 fatty acids, such as alpha-linolenic acid, compete with omega-6 fatty acids for the same desaturase and elongase enzymes, thereby modulating the metabolic flux through the omega-6 pathway.

-

Other Factors: Age, alcohol consumption, and nutritional deficiencies can also impact the efficiency of the omega-6 metabolic pathway.

Signaling Pathways of Omega-6 Metabolites

The biological effects of the omega-6 pathway are mediated by the signaling actions of its eicosanoid products, primarily prostaglandins (B1171923) and leukotrienes. These lipid mediators bind to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

Prostaglandin E1 (PGE1) and E2 (PGE2) Signaling

PGE1, derived from DGLA, and PGE2, derived from AA, often have opposing effects. They bind to a family of four E-prostanoid (EP) receptors (EP1-EP4), which are coupled to different G-proteins and downstream signaling pathways.

dot

Figure 2: Simplified Signaling Pathways of PGE1 and PGE2.

-

EP1 Receptor: Primarily activated by PGE2, it couples to Gq, leading to the activation of phospholipase C (PLC), an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium levels. This pathway is often associated with pro-inflammatory responses.[6][7]

-

EP2 and EP4 Receptors: Activated by both PGE1 and PGE2, these receptors couple to Gs, stimulating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory and vasodilatory effects.[6][8]

-

EP3 Receptor: This receptor has multiple splice variants that can couple to Gi (inhibiting adenylyl cyclase and decreasing cAMP) or Gq. Its activation by PGE2 can have varied and complex downstream effects.[7]

Leukotriene B4 (LTB4) Signaling

LTB4, derived from arachidonic acid via the lipoxygenase pathway, is a potent chemoattractant for leukocytes and a key mediator of inflammation. It primarily signals through the high-affinity BLT1 receptor.

dot

References

- 1. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Decreased liver fatty acid delta-6 and delta-5 desaturase activity in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Role of Methyl Gamma-Linolenate in Eicosanoid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488), the methyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid derivative that holds significant potential in modulating the intricate pathways of eicosanoid synthesis. Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, are pivotal in regulating inflammation, immunity, and various physiological processes. This technical guide provides an in-depth exploration of the metabolic fate of methyl gamma-linolenate and its subsequent influence on the production of both pro- and anti-inflammatory eicosanoids. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of novel therapeutic strategies targeting inflammatory and other eicosanoid-mediated conditions.

Core Concepts: Metabolism and Bioavailability

Upon hydrolysis, the liberated GLA is rapidly and efficiently converted to dihomo-gamma-linolenic acid (DGLA) by the enzyme elongase-5 (ELOVL5).[8] DGLA is a critical precursor for the synthesis of the 1-series prostaglandins (B1171923) and thromboxanes, which are generally considered to be anti-inflammatory. DGLA can also be further metabolized to arachidonic acid (AA) by the enzyme delta-5-desaturase (FADS1), a key precursor to the pro-inflammatory 2-series prostaglandins and thromboxanes, and the 4-series leukotrienes.[8][9] The balance between the conversion of DGLA to anti-inflammatory eicosanoids and its conversion to AA is a critical determinant of the overall inflammatory state.

Quantitative Data on the Effects of Gamma-Linolenate Supplementation on Eicosanoid Precursors and Metabolites

The following tables summarize quantitative data from studies investigating the effects of GLA supplementation on fatty acid profiles and eicosanoid production. Given that this compound is a precursor to GLA, these data provide an indication of the expected downstream effects following its administration.

Table 1: Effects of GLA Supplementation on Plasma and Tissue Fatty Acid Composition in Feline Model

| Diet Group | Plasma Phospholipid DGLA (mol%) | Plasma Phospholipid AA (mol%) | Uterine Tissue DGLA (mol%) | Uterine Tissue AA (mol%) | Ovarian Tissue DGLA (mol%) | Ovarian Tissue AA (mol%) |

| GL Diet (3.8% GLA) | 0.85 ± 0.08 | 10.2 ± 0.5 | 0.92 ± 0.07 | 11.5 ± 0.4 | 0.78 ± 0.06 | 10.8 ± 0.6 |

| HL Diet (0.2% GLA) | 0.45 ± 0.04 | 8.9 ± 0.3 | 0.51 ± 0.05 | 10.1 ± 0.5 | 0.55 ± 0.04 | 10.5 ± 0.7 |

| LL Diet (Control) | 0.48 ± 0.05 | 9.5 ± 0.4 | 0.54 ± 0.06 | 10.3 ± 0.6 | 0.58 ± 0.05 | 10.9 ± 0.5 |

| Statistically significant increase compared to control (P < 0.05). Data adapted from a study on feline reproduction.[10] |

Table 2: Effects of GLA and EPA Supplementation on Neutrophil and Serum Fatty Acids in Humans

| Supplementation Group | Neutrophil DGLA (% of total fatty acids) | Neutrophil AA (% of total fatty acids) | Serum EPA (% of total fatty acids) | Serum AA (% of total fatty acids) |

| GLA (3.0 g/day ) | Increased Significantly | No Significant Change | - | Increased Significantly |

| GLA (3.0 g/day ) + EPA (varying doses) | Increased Significantly | No Significant Change | Increased Significantly | No Significant Increase |

| Data adapted from a study investigating the prevention of serum arachidonic acid accumulation.[11] |

Table 3: Effects of Dietary GLA on Macrophage-Mediated Inhibition of Smooth Muscle Cell DNA Synthesis

| Dietary Group | % Inhibition of SMC DNA Synthesis | PGE1 Levels in Coculture (pg/mL) |

| Corn Oil (Control) | - | ~250 |

| Primrose Oil (10.1% GLA) | 28% | ~1000 |

| Fish Oil-Primrose Oil Mix (8.2% GLA) | 60% | ~1000 |

| *Statistically significant increase compared to control. Data adapted from a study on macrophage-smooth muscle cell interactions.[12] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Eicosanoid Synthesis

Experimental Workflow for In Vitro Analysis of this compound Effects on Macrophage Eicosanoid Production

Experimental Protocols

In Vivo Rodent Study Protocol

Objective: To determine the effect of oral this compound administration on plasma and tissue fatty acid profiles and eicosanoid levels in a rodent model.

1. Animal Model and Housing:

-

Species: Male Wistar rats (8 weeks old).

-

Housing: Individually housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

-

Acclimatization: Acclimatize animals for one week prior to the experiment.

2. Diet and Treatment Groups:

-

Control Group: Fed a standard chow diet and administered a vehicle control (e.g., olive oil) by oral gavage daily.

-

Treatment Group: Fed a standard chow diet and administered this compound (dissolved in the vehicle) by oral gavage daily. The dose can be determined based on previous studies with GLA.

3. Administration Protocol:

-

Administer the vehicle or this compound solution once daily for a period of 4 weeks using oral gavage needles appropriate for the size of the rats.[13]

4. Sample Collection:

-

At the end of the 4-week period, fast the animals overnight.

-

Anesthetize the animals and collect blood via cardiac puncture into EDTA-containing tubes.[14][15]

-

Immediately centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.

-

Harvest liver and peritoneal macrophages.

-

Store all samples at -80°C until analysis.

5. Fatty Acid and Eicosanoid Analysis (GC-MS and LC-MS/MS):

-

Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a modified Folch or Bligh-Dyer method.[16][17]

-

Saponification and Methylation (for GC-MS): For total fatty acid analysis, saponify the lipid extract with methanolic KOH, followed by acidification and extraction of free fatty acids.[16][18] Methylate the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

-

GC-MS Analysis of FAMEs: Analyze the FAMEs on a gas chromatograph equipped with a mass spectrometer to determine the fatty acid composition of plasma and tissues.[19][20]

-

Eicosanoid Extraction: Extract eicosanoids from plasma using solid-phase extraction (SPE) cartridges.[21][22]

-

LC-MS/MS Analysis of Eicosanoids: Quantify the levels of various prostaglandins and leukotrienes using a liquid chromatography-tandem mass spectrometry system.[22][23]

In Vitro Macrophage Study Protocol

Objective: To investigate the direct effects of this compound on eicosanoid production in cultured macrophages.

1. Cell Culture:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment with this compound:

-

Seed macrophages in 6-well plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in ethanol.

-

Treat the cells with various concentrations of this compound (or vehicle control) for 24 hours.

3. Stimulation of Eicosanoid Synthesis:

-

After the 24-hour pre-treatment, replace the medium with fresh medium containing a stimulating agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).[24]

-

Incubate the cells for a specified period (e.g., 4-24 hours) to allow for eicosanoid production.

4. Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Extract eicosanoids from the supernatant using solid-phase extraction (SPE).[21]

-

Analyze the extracted eicosanoids by LC-MS/MS to quantify the levels of prostaglandins (e.g., PGE1, PGE2) and leukotrienes (e.g., LTB4).[23]

Conclusion

This compound serves as a valuable precursor to gamma-linolenic acid, which in turn is a pivotal modulator of eicosanoid synthesis. By increasing the substrate pool of DGLA, this compound has the potential to shift the eicosanoid profile towards a less inflammatory state, characterized by an increased production of 1-series prostaglandins and a potential reduction in the synthesis of pro-inflammatory arachidonic acid-derived mediators. The data and protocols presented in this guide offer a comprehensive framework for researchers to further investigate the therapeutic applications of this compound in a variety of inflammatory and other eicosanoid-driven diseases. Further research is warranted to elucidate the precise bioavailability and metabolic kinetics of this compound in comparison to other forms of gamma-linolenic acid.

References

- 1. 6,9,12-Octadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- | C19H32O2 | CID 6439889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary gamma-linolenic acid supports arachidonic acid accretion and associated Δ-5 desaturase activity in feline uterine but not ovarian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of gamma-linolenic acid and arachidonic acid on cell cycle progression and apoptosis induction in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary gamma-linolenic acid modulates macrophage-vascular smooth muscle cell interactions. Evidence for a macrophage-derived soluble factor that downregulates DNA synthesis in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.unsw.edu.au [research.unsw.edu.au]

- 14. einsteinmed.edu [einsteinmed.edu]

- 15. idexxbioanalytics.com [idexxbioanalytics.com]

- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. mdpi.com [mdpi.com]

- 19. lipidmaps.org [lipidmaps.org]

- 20. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]

- 21. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prolonged lipopolysaccharide inhibits leukotriene synthesis in peritoneal macrophages: mediation by nitric oxide and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Gamma-Linolenate as a Precursor to Arachidonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes and the primary precursor to a vast array of bioactive lipid mediators known as eicosanoids, which are pivotal in regulating inflammation, immunity, and other physiological processes. While AA can be obtained from dietary sources, its de novo synthesis from essential fatty acids is a key metabolic pathway. This technical guide provides a comprehensive overview of the enzymatic conversion of methyl gamma-linolenate (B1238488) to arachidonic acid, focusing on the core biochemical pathway, quantitative data, detailed experimental protocols, and the regulatory signaling cascades that govern this process. Methyl gamma-linolenate, a derivative of gamma-linolenic acid (GLA), enters this pathway following its hydrolysis to GLA.

The Core Enzymatic Pathway: From Gamma-Linolenate to Arachidonic Acid

The conversion of gamma-linolenic acid (GLA, 18:3n-6) to arachidonic acid (AA, 20:4n-6) is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway involves an elongation step followed by a desaturation step.

-

Elongation of Gamma-Linolenic Acid (GLA): The first step is the two-carbon elongation of GLA to dihomo-γ-linolenic acid (DGLA, 20:3n-6). This reaction is catalyzed by the enzyme Fatty Acid Elongase 5 (ELOVL5) .[1][2][3] ELOVL5 is a key enzyme in the synthesis of long-chain PUFAs and utilizes malonyl-CoA as the two-carbon donor.[1]

-

Desaturation of Dihomo-γ-Linolenic Acid (DGLA): The final step is the introduction of a double bond at the delta-5 position of DGLA to form arachidonic acid. This desaturation is carried out by the enzyme Delta-5-Desaturase (FADS1) .[3][4][5] FADS1 is a rate-limiting enzyme in the biosynthesis of AA.[4]

The following diagram illustrates this core biochemical pathway:

Quantitative Data on the Conversion Pathway

Table 1: In Vivo Conversion Rates of n-6 Polyunsaturated Fatty Acids in Rats

| Parameter | γ-Linolenic Acid (GLA) | Dihomo-γ-Linolenic Acid (DGLA) | Arachidonic Acid (AA) |

| Synthesis-Secretion Coefficient (k) (x 10⁻³ min⁻¹)* | 13.4 | 10.8 | 5.4 |

| Conversion Rate (J) (nmol/min) | 29.4 | 20.7 | 11.2 |

| Conversion Rate (J) (μmol/day) | 42.4 | 29.8 | 16.1 |

Data derived from a study involving intravenous [U-¹³C]LA infusion in adult rats.

Table 2: Impact of ELOVL5 and FADS1 Gene Manipulation on Fatty Acid Levels

| Genetic Modification | Precursor Fatty Acid Level | Product Fatty Acid Level | Key Finding |

| Elovl5 Knockout (Elovl5⁻/⁻) Mice | ↑↑ γ-Linolenic Acid (C18:3n-6) | ↓ Arachidonic Acid (C20:4n-6) | ELOVL5 is essential for the elongation of GLA.[6] |

| Adenovirus-mediated ELOVL5 Overexpression | Not specified | ↑ Dihomo-γ-linolenic Acid (20:3n-6), ↓ Arachidonic Acid (20:4n-6) | Increased ELOVL5 activity leads to an accumulation of DGLA.[7] |

| Fads1 Knockout (Fads1⁻/⁻) Mice | ↑↑ Dihomo-γ-linolenic Acid (20:3n-6) | ↓↓ Arachidonic Acid (20:4n-6) | FADS1 is critical for the conversion of DGLA to AA.[4] |

Experimental Protocols

Investigating the enzymatic conversion of this compound to arachidonic acid requires a series of well-defined experimental procedures. These protocols are designed to measure the activity of the elongase and desaturase enzymes and to quantify the fatty acid products.

Protocol 1: In Vitro Enzyme Activity Assay in Liver Microsomes or Cultured Cells

This protocol provides a general framework for assessing the activity of ELOVL5 and FADS1.

1. Sample Preparation:

-

Microsome Isolation: Homogenize fresh liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with sucrose (B13894) and EDTA). Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ELOVL5 and FADS1. Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

-

Cell Culture: Culture cells known to express ELOVL5 and FADS1 (e.g., hepatocytes, certain cancer cell lines) in appropriate media. Harvest the cells and prepare cell lysates.

2. Substrate Incubation:

-

Prepare an incubation mixture containing the microsomal preparation or cell lysate, a suitable buffer (e.g., potassium phosphate), and necessary cofactors: ATP, Coenzyme A (CoA), and NADPH for ELOVL5 activity; NADPH for FADS1 activity.

-

Add the substrate:

-

To measure ELOVL5 activity: Use radiolabeled or non-labeled γ-linolenic acid (or its methyl ester, assuming cellular esterases are active).

-

To measure FADS1 activity: Use radiolabeled or non-labeled dihomo-γ-linolenic acid.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

3. Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a strong base (e.g., methanolic KOH) for saponification of the lipids.

-

Acidify the mixture and extract the total fatty acids using an organic solvent like hexane (B92381) or a chloroform:methanol mixture.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the organic solvent and convert the extracted fatty acids into their methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol or methanolic HCl. This step increases the volatility of the fatty acids for gas chromatography analysis.

5. Analysis and Quantification:

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify the substrate and product peaks based on their retention times and mass spectra, comparing them to known standards.

-

If using radiolabeled substrates, the products can be separated by HPLC and quantified by scintillation counting.

-

Express enzyme activity as the amount of product formed per unit time per milligram of protein.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

1. Sample Preparation and Lipid Extraction: (As described in Protocol 1, step 3)

2. Derivatization: (As described in Protocol 1, step 4)

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a polar capillary column (e.g., DB-225MS) suitable for separating FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-500.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

4. Data Analysis:

-

Identify FAMEs by comparing their retention times and mass spectra to a library of standards (e.g., Supelco 37 Component FAME Mix).

-

Quantify individual fatty acids by integrating the peak areas and comparing them to the peak area of an internal standard (e.g., heptadecanoic acid, C17:0) of a known concentration.

Regulatory Control of the Pathway: Key Signaling Cascades

The efficiency of the conversion of GLA to AA is tightly regulated by various factors, including diet, hormones, and genetic polymorphisms. This regulation primarily occurs at the level of gene transcription for ELOVL5 and FADS1. Two key families of transcription factors play a central role: Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

SREBP-1c Signaling Pathway

SREBP-1c is a major transcriptional regulator of genes involved in fatty acid synthesis.[8] Its activation leads to increased expression of both ELOVL5 and FADS1. The activation of SREBP-1c is a multi-step process:

-

ER to Golgi Transport: In its inactive state, SREBP-1c is bound to the endoplasmic reticulum (ER) membrane. In response to cellular signals, such as insulin, the SREBP-1c/SCAP complex is transported to the Golgi apparatus.[9][10]

-

Proteolytic Cleavage: In the Golgi, SREBP-1c undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain.[9]

-

Nuclear Translocation and Gene Activation: The mature SREBP-1c translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including ELOVL5 and FADS1, thereby upregulating their transcription.[11]

PPARα Signaling Pathway

PPARα is a nuclear receptor that primarily regulates genes involved in fatty acid oxidation. However, it also influences the expression of genes in the PUFA synthesis pathway.

-

Ligand Activation: PPARα is activated by binding to its ligands, which include various fatty acids and their derivatives, as well as synthetic compounds like fibrates.[12][13]

-

Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[14]

-

Nuclear Translocation and Gene Activation: The PPARα/RXR heterodimer translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. While PPARα is primarily known for upregulating fatty acid catabolism, there is evidence of crosstalk with SREBP signaling. For instance, PPARα activation can influence the cleavage and activation of SREBP-1c.[15][16]

Conclusion

The conversion of this compound to arachidonic acid is a fundamental metabolic pathway with significant implications for cellular function, inflammation, and overall health. The process is tightly regulated and involves the sequential action of ELOVL5 and FADS1. A thorough understanding of the kinetics, regulation, and experimental methodologies associated with this pathway is essential for professionals in biomedical research and drug development. This guide provides a foundational framework for further investigation into this critical area of lipid metabolism.

References